

α -Terpinene: A Comprehensive Technical Guide

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Compound of Interest

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An In-depth Technical Guide on the Core Physical and Chemical Properties of α -Terpinene for Researchers, Scientists, and Drug Development Professionals

Introduction: α -Terpinene is a naturally occurring monoterpene found in a variety of plant species, including tea tree, eucalyptus, and citrus fruits.^[1] It is recognized for its characteristic herbal and citrus-like aroma and is utilized in the fragrance, cosmetic, and food and beverage industries.^{[1][2]} Beyond its sensory attributes, α -terpinene exhibits a range of biological activities, including antioxidant and antimicrobial properties, making it a subject of interest for scientific research and drug development.^{[1][2][3]} This technical guide provides a detailed overview of the core physical and chemical properties of α -terpinene, experimental methodologies for their determination, and key chemical pathways.

Physical Properties of α -Terpinene

α -Terpinene is a colorless to light yellow liquid under standard conditions.^[4] Its key physical properties are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial contexts.

Table 1: Physical Properties of α -Terpinene

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₆	[2][5][6]
Molecular Weight	136.23 g/mol	[2][5]
Appearance	Clear, colorless to light yellow liquid	[2][4][6]
Odor	Herbal, citrus-like, woody, lemon	[1][2][4]
Density	0.833–0.85 g/cm ³ at 20-25 °C	[2][4][5]
Boiling Point	168–175 °C	[2][4][5]
Melting Point	< 25 °C	
Refractive Index (n _D)	1.473–1.480 at 20 °C	[2][4]
Flash Point	~47–50 °C (closed cup)	[2][6]
Solubility	Insoluble in water; soluble in alcohol, ether, and oils	[2][4]
LogP	4.25	

Chemical Properties and Reactivity of α -Terpinene

α -Terpinene is a cyclic monoterpene containing two conjugated double bonds within its p-menthane skeleton, which are located at the 1- and 3-positions.[4][7] This structural feature is the source of its characteristic reactivity.

Stability and Reactivity: α -Terpinene is a reactive substance that can undergo oxidation, particularly when exposed to air and light.[8][9] It is known to autoxidize rapidly, which contributes to its antioxidant properties but can also lead to the formation of skin allergens.[9] The material is generally stable under normal ambient and anticipated storage and handling conditions.[8] It is incompatible with strong oxidizing agents and strong bases.[10] Terpenes like α -terpinene have a tendency to polymerize through oxidation.[6]

Key Reactions:

- Hydrogenation: Hydrogenation of α -terpinene yields the saturated derivative p-menthane.[5]
- Isomerization: It can be produced industrially by the acid-catalyzed rearrangement of α -pinene.[5] α -Terpinene itself can be a precursor in the synthesis of other terpenes.[6]
- Reaction with Nitrate Radicals: α -Terpinene reacts rapidly with nitrate radicals (NO_3), particularly during nighttime atmospheric conditions, leading to the formation of organic nitrates and secondary organic aerosols.[11][12]
- Photo-oxidation: In the presence of light, α -terpinene can undergo photo-oxidation reactions.[8]

Spectroscopic Data

The structural elucidation and identification of α -terpinene are commonly performed using various spectroscopic techniques.

Table 2: Spectroscopic Data for α -Terpinene

Technique	Key Data and Parameters
^1H NMR	(400 MHz, CDCl_3) δ (ppm): 5.62, 5.59, 2.31, 2.29, 2.28, 2.26, 2.14, 2.12, 2.11, 2.10, 2.09, 2.08, 2.05, 1.77, 1.03, 1.01.[5]
^{13}C NMR	(15.09 MHz, CDCl_3) δ (ppm): 142.25, 132.89, 119.69, 116.58, 34.55, 29.06, 25.33, 22.89, 21.23.
Mass Spec.	(EI-B) m/z: 136 (M^+), 121, 93, 91, 79, 77.[5]

Experimental Protocols

Detailed, standardized experimental protocols for the determination of the physical and chemical properties of α -terpinene are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for key analyses.

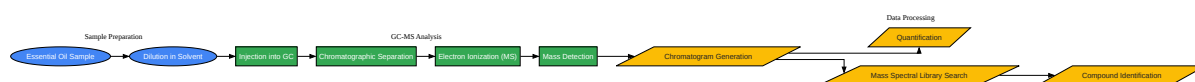
Determination of Physical Properties

- **Boiling Point:** The boiling point can be determined using a distillation apparatus. The sample is heated, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded. For small sample volumes, micro-boiling point determination methods can be employed.
- **Density:** The density of liquid α -terpinene can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature (e.g., 20°C or 25°C), and the density is calculated.
- **Refractive Index:** An Abbe refractometer is commonly used to measure the refractive index of liquids. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
- **Solubility:** The solubility of α -terpinene in various solvents can be determined by mixing a known amount of α -terpinene with a specific volume of the solvent. The mixture is agitated until equilibrium is reached, and the concentration of dissolved α -terpinene is quantified, often using gas chromatography. Pure essential oils are expected to dissolve completely in alcohol without any residue.^[2]

Chemical Analysis and Characterization

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a primary technique for the identification and quantification of α -terpinene, especially in essential oil mixtures.
 - **Sample Preparation:** Samples are typically diluted in a suitable organic solvent (e.g., ethanol, hexane) before injection.
 - **Instrumentation:** A gas chromatograph equipped with a capillary column (e.g., DB-5ms or HP-5ms) is coupled to a mass spectrometer.
 - **GC Conditions:** The injector temperature is typically set around 250°C. The oven temperature program starts at a lower temperature (e.g., 60°C) and is ramped up to a higher temperature (e.g., 280°C) to separate the volatile components. Helium is commonly used as the carrier gas.

- MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass range is scanned from a low to a high m/z ratio (e.g., 40-500 amu). Identification is achieved by comparing the retention time and mass spectrum of the analyte to that of a certified reference standard and by library matching (e.g., NIST library).



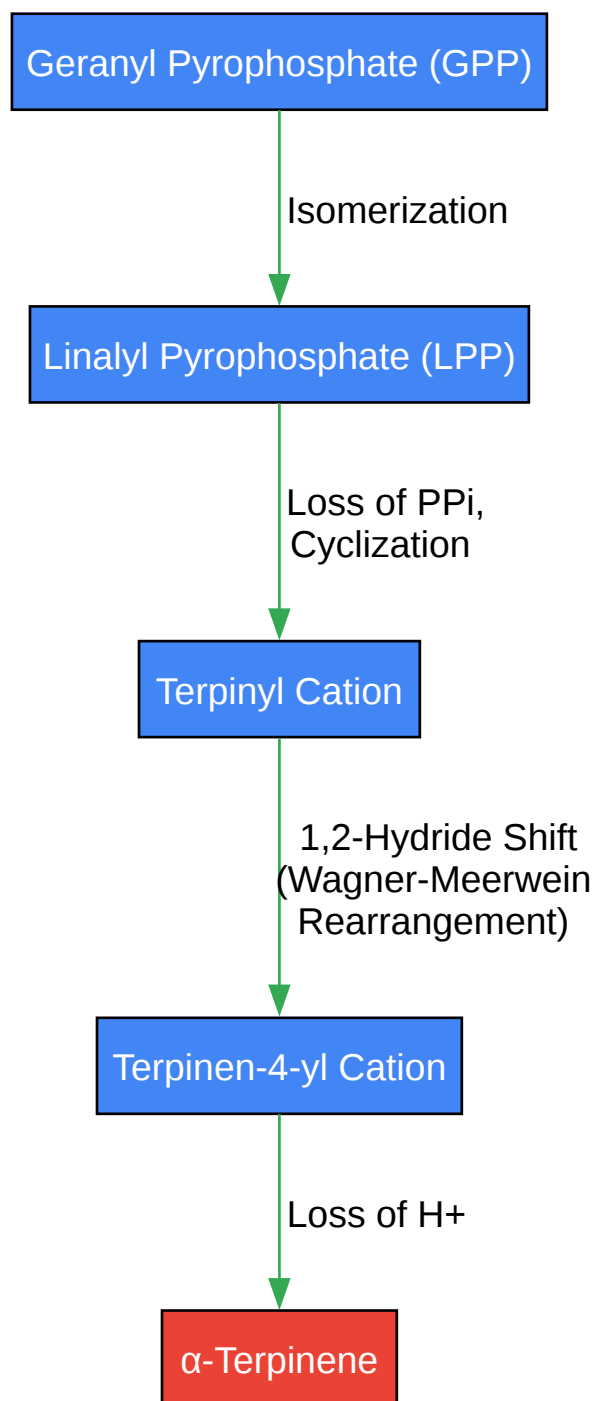
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Figure 1. A generalized workflow for the analysis of α -terpinene using GC-MS.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful tools for the structural confirmation of α -terpinene.
 - Sample Preparation: A small amount of the purified sample is dissolved in a deuterated solvent, such as chloroform- d (CDCl_3).
 - Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz for ^1H).
 - Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure.

Biosynthesis of α -Terpinene

The biosynthesis of α -terpinene in plants begins with geranyl pyrophosphate (GPP), a common precursor for monoterpenes.



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Figure 2. Biosynthetic pathway of α-terpinene from geranyl pyrophosphate.

The pathway involves the following key steps[5]:

- Isomerization: Geranyl pyrophosphate (GPP) is isomerized to linalyl pyrophosphate (LPP).

- Cyclization: LPP loses its pyrophosphate group to form a resonance-stabilized cation, which then undergoes cyclization to yield a terpinyl cation.
- Rearrangement: A 1,2-hydride shift via a Wagner-Meerwein rearrangement converts the terpinyl cation into the terpinen-4-yl cation.
- Deprotonation: The loss of a proton from the terpinen-4-yl cation results in the formation of α -terpinene.

Conclusion

This technical guide has provided a comprehensive overview of the core physical and chemical properties of α -terpinene. The data presented in the tables, along with the descriptions of experimental methodologies and the visualization of its biosynthetic pathway, offer valuable information for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental properties is essential for the effective and safe application of α -terpinene in scientific research and various industrial formulations.

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